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Compound of Interest

Compound Name:
4,5,6,7-Tetrahydro-benzothiazol-2-

ylamine hydrochloride

Cat. No.: B104421 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole core, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold"

in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its

derivatives have been extensively explored as potent anticancer, antimicrobial, and

neuroprotective agents. This guide provides a comparative analysis of the structure-activity

relationships (SAR) of benzothiazole derivatives, supported by experimental data and detailed

protocols to aid in the rational design of novel therapeutics.

Anticancer Activity of Benzothiazole Derivatives
Benzothiazole derivatives have shown significant promise in oncology by targeting various

mechanisms, including the inhibition of crucial signaling pathways and the induction of

apoptosis. A notable area of investigation involves their impact on the AKT and ERK signaling

pathways, which are frequently dysregulated in cancer.

One recent study highlighted a series of novel benzothiazole derivatives, with a particular focus

on 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine (compound B7). This compound

demonstrated potent dual anticancer and anti-inflammatory activities.[1] It significantly inhibited

the proliferation of A431 (epidermoid carcinoma), A549 (lung cancer), and H1299 (lung cancer)
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cell lines.[1] Mechanistic studies revealed that B7 exerts its effects by simultaneously inhibiting

the AKT and ERK signaling pathways.[1]

Comparative Anticancer Activity
The following table summarizes the in vitro cytotoxic activity (IC50) of selected benzothiazole

derivatives against various cancer cell lines. This data provides a quantitative comparison of

their potency.
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Compound/Derivati
ve

Cancer Cell Line IC50 (µM) Reference

Compound B7 (6-

chloro-N-(4-

nitrobenzyl)benzo[d]th

iazol-2-amine)

A431

Not explicitly stated,

but significant

inhibition at 1, 2, and

4 µM

[1]

A549

Not explicitly stated,

but significant

inhibition at 1, 2, and

4 µM

[1]

H1299

Not explicitly stated,

but significant

inhibition at 1, 2, and

4 µM

[1]

Substituted

bromopyridine

acetamide

benzothiazole

derivative 29

SKRB-3 0.0012 [2]

SW620 0.0043 [2]

A549 0.044 [2]

HepG2 0.048 [2]

Substituted

methoxybenzamide

benzothiazole 41

Various 1.1 - 8.8 [3]

Substituted

chloromethylbenzamid

e benzothiazole 42

Various 1.1 - 8.8 [3]

Pyridine containing

pyrimidine derivative

34

Colo205 5.04 [4]
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U937 13.9 [4]

MCF-7 30.67 [4]

A549 30.45 [4]

N-(6-

nitrobenzo[d]thiazol-2-

yl)acetamide (A)

Lung A549 68 µg/mL [5]

6-nitrobenzo[d]thiazol-

2-ol (C)
Lung A549 121 µg/mL [5]

Structure-Activity Relationship (SAR) Insights for Anticancer Activity:

Substitution at the 2-position: The nature of the substituent at the 2-position of the

benzothiazole ring is crucial for anticancer activity. Amino, thiol, and various heterocyclic

moieties have been shown to be effective.

Substitution on the benzene ring: The presence of electron-withdrawing groups, such as nitro

and halogen atoms (e.g., chloro), on the benzene ring often enhances cytotoxic activity.[5]

Hybrid Molecules: Incorporating other pharmacologically active moieties, such as pyrazole or

pyrimidine, can significantly boost the antitumor potential of benzothiazole derivatives.[3][4]

Dual Pathway Inhibition: Compounds like B7 that can simultaneously target multiple

signaling pathways (e.g., AKT and ERK) represent a promising strategy to overcome drug

resistance and improve therapeutic outcomes.[1]

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the dual inhibition of the AKT and ERK signaling pathways by

compound B7 and a general workflow for evaluating the in vitro anticancer activity of

benzothiazole derivatives.
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Dual inhibition of AKT and ERK pathways by Compound B7.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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